5-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide
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Overview
Description
5-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide, also known as MPB, is a sulfonamide derivative compound that has been extensively studied for its potential therapeutic applications. MPB is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 5-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, 5-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH and ion balance. 5-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide has also been shown to inhibit the activity of protein kinase C, a signaling pathway that is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
5-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer research, 5-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide has been shown to induce apoptosis and cell cycle arrest in cancer cells. Inflammation research has shown that 5-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide has anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Furthermore, 5-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 5-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide in lab experiments is its small size, which allows it to easily penetrate cell membranes and reach its target site. Additionally, 5-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide has been shown to have low toxicity, making it a safe candidate for drug development. However, one limitation of using 5-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
Future research on 5-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide should focus on its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, further studies should be conducted to fully understand the mechanism of action of 5-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide and its biochemical and physiological effects. Furthermore, research should be conducted to optimize the synthesis method of 5-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide to improve yield and purity. Finally, studies should be conducted to investigate the potential side effects of 5-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide to ensure its safety for human use.
Synthesis Methods
5-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 5-methyl-2-propoxyaniline with pyridine-3-sulfonyl chloride. The resulting product is then purified using column chromatography to obtain pure 5-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide. This method has been optimized to produce high yields of 5-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide with good purity, making it suitable for large-scale production.
Scientific Research Applications
5-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 5-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has also shown that 5-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide has anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Furthermore, 5-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide has been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease.
properties
IUPAC Name |
5-methyl-2-propoxy-N-pyridin-3-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-3-9-20-14-7-6-12(2)10-15(14)21(18,19)17-13-5-4-8-16-11-13/h4-8,10-11,17H,3,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXRUAODYJFDFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.